molecular formula C9H8N2O2 B1356460 2-(2-Methoxyphenyl)-1,3,4-oxadiazole CAS No. 42966-95-0

2-(2-Methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B1356460
CAS RN: 42966-95-0
M. Wt: 176.17 g/mol
InChI Key: CMZBFAJLBDAJMC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1,3,4-oxadiazole, also known as o-Methoxyphenyl-oxadiazole (OMPO), is a heterocyclic compound that is widely used in scientific research. It belongs to the family of oxadiazoles, which are organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. OMPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Structural Significance in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a prominent structural feature in many synthetic molecules, including 2-(2-Methoxyphenyl)-1,3,4-oxadiazole. This structural moiety, owing to its pyridine-like nitrogen atom, exhibits strong binding with various enzymes and receptors in biological systems. Such interactions lead to a wide range of bioactivities. The research has shown extensive therapeutic potential of 1,3,4-oxadiazole derivatives in medicinal chemistry, ranging from anticancer to antiviral agents and beyond (Verma et al., 2019).

Biological Activity and Drug Development

1,3,4-Oxadiazole compounds have demonstrated significant biological activities, making them critical in the development of new drugs. Their ability to interact through hydrogen bonds with biomacromolecules enhances their pharmacological activity. This interaction is pivotal for the derivatives of 1,3,4-oxadiazole, such as 2-(2-Methoxyphenyl)-1,3,4-oxadiazole, showcasing antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer properties. These findings underscore their importance in drug research and development (Wang et al., 2022).

Advanced Applications in Chemistry and Sensing Technologies

1,3,4-Oxadiazole derivatives, including 2-(2-Methoxyphenyl)-1,3,4-oxadiazole, have found widespread applications beyond pharmacology. They are utilized in polymers, luminescent materials, electron-transporting materials, and as corrosion inhibitors. Particularly, their photoluminescent properties and chemical stability make them excellent candidates for metal-ion sensors. This versatility showcases the broad spectrum of applications that 1,3,4-oxadiazole compounds offer in various scientific fields (Sharma et al., 2022).

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-12-8-5-3-2-4-7(8)9-11-10-6-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZBFAJLBDAJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589834
Record name 2-(2-Methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-1,3,4-oxadiazole

CAS RN

42966-95-0
Record name 2-(2-Methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)-1,3,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IE Mikhailov, YM Artyushkina, GA Dushenko… - Russian Chemical …, 2020 - Springer
2-Aryl-5-methyl-1,3,4-oxadiazoles were synthesized by reflux of equimolar amounts of acyl hydrazides with triethyl orthoacetate in o-xylene. The obtained oxadiazoles, except for 2-(2-…
Number of citations: 4 link.springer.com
Y Fan, Y He, X Liu, T Hu, H Ma, X Yang… - The Journal of …, 2016 - ACS Publications
An I 2 -promoted, metal-free domino protocol for one-pot synthesis of 1,3,4-oxadiazoles has been developed via oxidative cleavage of C(sp 2 )–H or C(sp)–H bonds, followed by …
Number of citations: 55 pubs.acs.org
IE Mikhailov, YM Artyushkina, GA Dushenko… - Russian Journal of …, 2018 - Springer
Refluxing equimolar amounts of acylhydrazides with triethyl orthoformate in o-xylene yielded 2-aryl-1,3,4-oxadiazoles luminescing with high quantum yields in polar and nonpolar …
Number of citations: 3 link.springer.com
KS Alhadad, RS Elias… - Journal of Global …, 2009 - faculty.uobasrah.edu.iq
This study involve synthesis of some new 1, 3, 4-oxadiazoline compounds and screening the antibacterial activity against Staphylococcus aureus, Escherichia coli and pseudomonas …
Number of citations: 4 faculty.uobasrah.edu.iq
JR Khan - 2014 - repositorio.ufsc.br
: In the present work, we developed efficient, economical and greener procedures for to the synthesis of chalcogenated oxadiazoles and benzothiazoles. In the first part, we developed a …
Number of citations: 2 repositorio.ufsc.br
L Zou - 2013 - core.ac.uk
In the research projects presented in this thesis, copper-catalyzed reactions and their application in the synthesis of a variety of useful organic compounds were investigated. Specifically…
Number of citations: 4 core.ac.uk
IE Mikhailov, YM Artyushkina, GA Dushenko… - Russian Journal of …, 2020 - Springer
2-Aryl-5-butyl-1,3,4-oxadiazoles have been obtained in 59–85% yield via refluxing of equimolar amounts of a benzoic acid hydrazide with trimethyl orthovalerate in o-xylene. The effects …
Number of citations: 3 link.springer.com

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